Phenolic glycosides
Phenolic glycosides are a class of compounds that consist of phenolic substances covalently linked to sugar molecules via glycosidic bonds. These natural products are widely found in plants and possess diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The structure of phenolic glycosides typically includes a polyphenol (such as flavonoids or hydroxybenzoates) attached to a sugar moiety through an oxygen bridge, forming a complex molecule with both hydrophilic and lipophilic characteristics.
Due to their strong antioxidant capacity, phenolic glycosides play crucial roles in protecting cells from oxidative stress. They are also of significant interest for their potential therapeutic applications in various diseases, such as cardiovascular disorders, neurodegenerative conditions, and cancer. Additionally, the antimicrobial activity of these compounds makes them promising candidates for developing new anti-infective agents.
In recent years, extensive research has been conducted on phenolic glycosides to explore their structure-activity relationships, which could lead to the discovery of novel bioactive molecules with improved efficacy and selectivity in medicinal applications.

構造 | 化学名 | CAS | MF |
---|---|---|---|
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Helicin | 618-65-5 | C13H16O7 |
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Cascaroside A | 53823-08-8 | C27H32O14 |
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Syringin | 118-34-3 | C17H24O9 |
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Orcinol gentiobioside | 164991-86-0 | C19H28O12 |
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2-Methoxycarbonylphenyl b-D-glucopyranoside | 10019-60-0 | C14H18O8 |
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b-D-Glucopyranoside,2-[(benzoyloxy)methyl]-4-hydroxyphenyl | 16955-55-8 | C20H22O9 |
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Nigracin | 18463-25-7 | C20H22O9 |
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(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-phenoxy-tetrahydro-2H-pyran-3,4,5-triol | 1464-44-4 | C12H16O6 |
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Parishin B | 174972-79-3 | C32H40O19 |
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Eugenyl glucoside | 18604-50-7 | C16H22O7 |
関連文献
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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